molecular formula C17H21N3O B2651556 (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one CAS No. 131365-80-5

(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one

Cat. No.: B2651556
CAS No.: 131365-80-5
M. Wt: 283.375
InChI Key: LBTDMALBMKPBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of spiro compounds has seen major developments in recent years . Defined as a bicycle connected by a single fully-substitified carbon atom, spirocycles are inherently highly 3-dimensional structures . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to their conformational features. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This orthogonal orientation of the rings is often masked in planar representations of the molecule .


Physical and Chemical Properties Analysis

Spiro compounds have unique physical and chemical properties due to their distinct structure. They can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .

Scientific Research Applications

Protection Against Influenza

One of the earliest scientific research applications of adamantane derivatives was the development of a new adamantane compound for protecting against A-Hong Kong-68 influenza virus. In a clinical trial, volunteers treated with this compound showed fewer symptoms, antibody rises, and virus excretions compared to the placebo group, suggesting a potential role in influenza prophylaxis and therapy (Beare et al., 1972).

Neurotransmitter Receptor Analysis

Adamantane compounds have also been used in studies examining neurotransmitter receptors in the brain. A study utilized [3H]spiroperidol, an adamantane derivative, to label dopamine D2 receptors in the human brain, showing that the binding of these receptors declined with age in various brain areas. This decline was attributed to a decrease in the number of receptors, highlighting the impact of aging on neurotransmitter receptor systems (Rinne, 1987).

Detection of Synthetic Cannabinoids

In the field of toxicology, adamantane derivatives have been utilized as markers. 1-Adamantylamine, a simple adamantane derivative, was identified as a urinary marker for screening third-generation adamantyl-type synthetic cannabinoids. This marker was incorporated into routine drug screening, emphasizing the significance of adaptable toxicology screening services to adapt to evolving drug use patterns (Ford & Berg, 2016).

Therapeutic Use in Neurological Conditions

Adamantane derivatives, like amantadine (1-amino-adamantane), have been clinically used for managing Parkinson's disease and drug-induced extrapyramidal symptoms. Studies have revealed that amantadine concentrations in the central nervous system under therapeutic conditions are homogeneously distributed over various brain areas and are much higher in brain tissue compared to serum and cerebrospinal fluid, possibly due to intralysosomal accumulation (Kornhuber et al., 1995).

Mechanism of Action

The mechanism of action of spiro compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some spiro compounds have been studied for their ability to undergo a reversible photoinduced transformation accompanied by changes in the absorption spectra and other optical characteristics .

Future Directions

The future of research in spiro compounds looks promising, with ongoing developments in their synthesis and applications. They are becoming increasingly important in various fields, including organic chemistry, biology, and drug discovery .

Properties

IUPAC Name

2-phenylspiro[1,2,4-triazolidine-5,2'-adamantane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-16-18-17(19-20(16)15-4-2-1-3-5-15)13-7-11-6-12(9-13)10-14(17)8-11/h1-5,11-14,19H,6-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDMALBMKPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34NC(=O)N(N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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